molecular formula C13H10N6O B11302965 N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11302965
M. Wt: 266.26 g/mol
InChI Key: CJOMMWOFGILROI-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with pyridine: The tetrazole intermediate can then be coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of benzamide: Finally, the coupled product can be reacted with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxide derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(pyridin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-pyridin-3-yl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H10N6O/c20-13(16-11-4-2-6-14-8-11)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

CJOMMWOFGILROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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